molecular formula C23H22N4O2 B6023517 2-cycloheptyl-8-(2-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione

2-cycloheptyl-8-(2-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione

Cat. No. B6023517
M. Wt: 386.4 g/mol
InChI Key: KMUFTOGOIGBYNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cycloheptyl-8-(2-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. This compound belongs to the class of pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-diones, which have been shown to exhibit a range of biological activities, including antitumor, antiviral, and antifungal properties.

Mechanism of Action

The mechanism of action of 2-cycloheptyl-8-(2-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione is not fully understood. However, it has been proposed that this compound inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Inhibition of this enzyme leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and physiological effects:
In addition to its antitumor and antiviral activities, this compound has been found to exhibit a range of biochemical and physiological effects. For example, this compound has been shown to induce apoptosis in cancer cells, inhibit cell migration and invasion, and modulate the expression of various genes involved in cancer progression.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-cycloheptyl-8-(2-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione in lab experiments is its potent antitumor activity. This compound has been shown to exhibit activity against a range of cancer cell lines, making it a promising candidate for further development as a therapeutic agent. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on 2-cycloheptyl-8-(2-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione. One area of interest is the development of analogs of this compound with improved solubility and pharmacokinetic properties. Another potential direction is the investigation of the mechanism of action of this compound, which may lead to the identification of new targets for cancer therapy. Finally, further studies are needed to investigate the potential use of this compound in combination with other chemotherapeutic agents to improve its efficacy.

Synthesis Methods

The synthesis of 2-cycloheptyl-8-(2-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione involves the reaction of 2-cycloheptyl-1,8-naphthyridine-1,9(2H,8H)-dione with 2-pyridinecarboxaldehyde in the presence of a suitable catalyst. The resulting product is then purified by chromatography to obtain the final compound.

Scientific Research Applications

2-cycloheptyl-8-(2-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. Furthermore, this compound has been found to have antiviral activity against human cytomegalovirus and herpes simplex virus.

properties

IUPAC Name

8-cycloheptyl-2-pyridin-2-ylpyrido[4,3-b][1,6]naphthyridine-1,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2/c28-22-17-15-18-20(11-14-27(23(18)29)21-9-5-6-12-24-21)25-19(17)10-13-26(22)16-7-3-1-2-4-8-16/h5-6,9-16H,1-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUFTOGOIGBYNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2C=CC3=C(C2=O)C=C4C(=N3)C=CN(C4=O)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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